![molecular formula C14H15NO B14622430 5-[(4-Methoxyphenyl)methyl]-2-methylpyridine CAS No. 60611-86-1](/img/structure/B14622430.png)
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-methoxyphenylmethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methyl]-2-methylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Another method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-Methoxy-2-methylphenoxy)methyl]pyridine
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
5-[(4-Methoxyphenyl)methyl]-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Propiedades
Número CAS |
60611-86-1 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methyl]-2-methylpyridine |
InChI |
InChI=1S/C14H15NO/c1-11-3-4-13(10-15-11)9-12-5-7-14(16-2)8-6-12/h3-8,10H,9H2,1-2H3 |
Clave InChI |
ZGHJVGCWJJYASE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
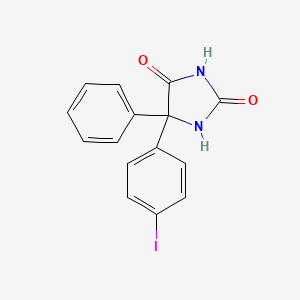
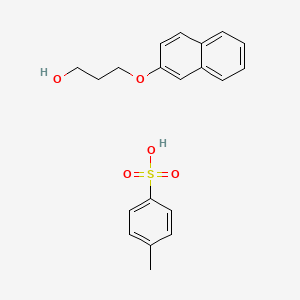
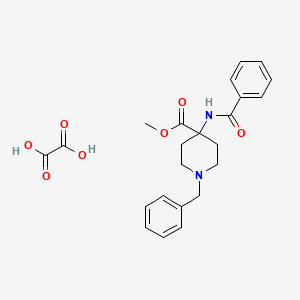
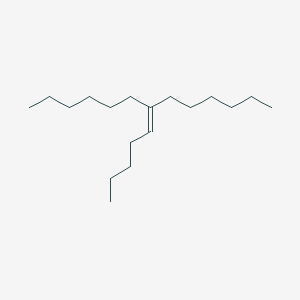

![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
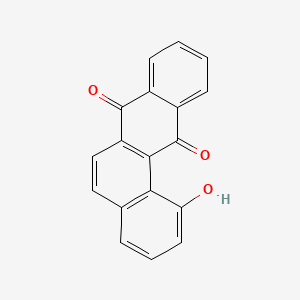
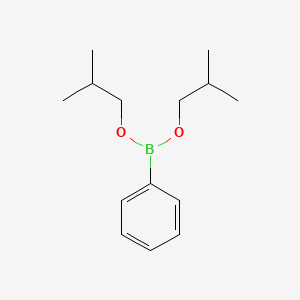
methanone](/img/structure/B14622427.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
